molecular formula C11H20ClNO2 B6176678 N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2551117-85-0

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

Cat. No.: B6176678
CAS No.: 2551117-85-0
M. Wt: 233.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride is a chemical compound with a molecular weight of 233.74 g/mol It is characterized by a spirocyclic structure, which includes a cyclopropyl group and a dioxaspirodecane moiety

Preparation Methods

The synthesis of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with a suitable dioxaspirodecane precursor under controlled conditions . The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities. The unique cyclopropyl group in this compound distinguishes it from its analogs, potentially offering distinct advantages in specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride can be achieved through a multi-step process involving the cyclization of a precursor compound.", "Starting Materials": [ "Cyclopropylamine", "1,4-butanediol", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "1. Cyclopropylamine is reacted with 1,4-butanediol in the presence of sodium hydroxide to form the precursor compound.", "2. The precursor compound is cyclized by heating with hydrochloric acid to form the desired product.", "3. The product is then purified by treatment with acetic anhydride and sodium acetate in methanol and subsequent extraction with ethyl acetate.", "4. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS No.

2551117-85-0

Molecular Formula

C11H20ClNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.